Tianeptine

Description

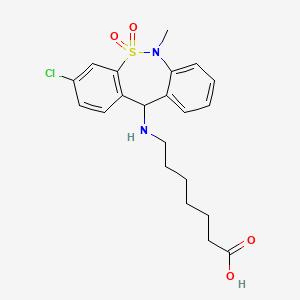

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. |

|---|---|

CAS No. |

1159812-13-1 |

Molecular Formula |

C21H26Cl2N2O4S |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid;hydrochloride |

InChI |

InChI=1S/C21H25ClN2O4S.ClH/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);1H |

InChI Key |

VALUNVMGXVWSGM-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for tianeptine involves the reaction of this compound acid with sodium hydroxide. The process begins by dissolving this compound acid in deionized water and heating the mixture to 45°C. A 15% aqueous sodium hydroxide solution is then added dropwise while maintaining the temperature between 38°C and 45°C. After stirring for 30 minutes, activated charcoal is added, and the mixture is heated to 55°C-60°C and stirred for an additional 2 hours. The final product, this compound sodium, is obtained by spray-drying the filtrate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with the final product often achieving a purity of 99.8% .

Chemical Reactions Analysis

Types of Reactions: Tianeptine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include sodium hydroxide, activated charcoal, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include this compound sodium and its intermediates. These products are crucial for the compound’s pharmacological activity and therapeutic applications .

Scientific Research Applications

Depressive Disorders

Tianeptine has been extensively studied for its efficacy in treating major depressive disorder (MDD). Clinical trials indicate that it is comparable in effectiveness to other standard antidepressants such as paroxetine and fluoxetine. A randomized controlled trial involving 277 outpatients demonstrated significant reductions in depression scores for both this compound and paroxetine, with no notable differences in safety profiles .

Key Findings:

- Dosage: Typically administered at 12.5 mg three times daily.

- Efficacy: Comparable to SSRIs and tricyclic antidepressants.

- Side Effects: Minimal adverse effects compared to traditional antidepressants; common issues include nausea and dizziness .

Chronic Pain Management

Recent studies have highlighted this compound's potential role in managing chronic pain conditions. Its analgesic properties have been observed in animal models, where it demonstrated a capacity to induce analgesia without significant tolerance development . This makes this compound an attractive alternative for patients who may be at risk of opioid dependency.

Research Insights:

- This compound has shown promise in alleviating pain associated with conditions like fibromyalgia and neuropathic pain.

- Its lower abuse potential compared to opioids positions it as a safer option for chronic pain management .

Neurobiological Effects

This compound's neurobiological actions extend beyond its antidepressant effects. It has been shown to modulate glutamatergic transmission and promote neurogenesis, particularly in the hippocampus, which is crucial for mood regulation and cognitive function .

Neuroprotective Mechanisms:

- Stress Resilience: this compound protects against stress-induced neuronal remodeling.

- Neurogenesis: Enhances the production of new neurons in the hippocampal region, potentially reversing the effects of chronic stress on brain structure .

Case Study 1: Treatment-Resistant Depression

A clinical trial at Stanford University investigated the use of this compound in patients with treatment-resistant depression. Participants who had failed multiple standard treatments were administered this compound over eight weeks. Preliminary results indicated significant improvements in depressive symptoms and overall functioning, suggesting this compound’s utility in difficult-to-treat cases .

Case Study 2: Chronic Pain Management

In a study examining the use of this compound for chronic pain relief, patients reported substantial reductions in pain levels without the side effects commonly associated with opioid medications. The findings suggest that this compound can be an effective adjunct therapy for managing chronic pain syndromes .

Mechanism of Action

Tianeptine’s mechanism of action is unique compared to other antidepressants. It acts as a full agonist at the mu-type opioid receptor, which is currently being studied as an effective target for antidepressant therapies . Additionally, this compound enhances serotonin reuptake, leading to decreased extracellular levels of serotonin in the brain . It also modulates glutamate, which is believed to contribute to its antidepressant effects .

Comparison with Similar Compounds

Mechanism of Action

Key Differences :

Efficacy in Depression and Anxiety

Clinical Trials :

- In a 4-week trial, this compound (37.5 mg/day) matched amitriptyline (75 mg/day) in reducing Hamilton Depression Rating Scale (HDRS) scores but caused fewer side effects .

- This compound outperformed maprotiline in patients with comorbid anxiety (HDRS reduction: 58% vs. 42%) .

Pharmacokinetics

Key Notes:

- This compound’s short half-life necessitates thrice-daily dosing, but its active metabolite MC5 (half-life: 7.53 hours in rats) may prolong effects .

- Unlike TCAs, this compound lacks significant CYP450 interactions, reducing drug-drug interaction risks .

Elderly Patients :

- This compound is better tolerated than amitriptyline in the elderly, with lower rates of dizziness (13% vs. 23%) and postural hypotension (3% vs. 8%) .

Abuse Potential and Dependence

Contradictory Evidence :

- Rodent studies show this compound lacks withdrawal after naloxone , but human case reports document dependence resembling opioid use disorder .

Q & A

Advanced Research Question

- gp120-induced apoptosis : Pre-treat cells with this compound (10–100 µM) 1 hour before gp120 exposure. Assess mortality via trypan blue exclusion and FACS analysis of Annexin V/7-AAD staining .

- Caspase-3 activation : Use FITC-z-VAD-fmk probes to quantify caspase activity, with FlowJo software for gate analysis .

- Dose-response curves : Compare neuroprotection efficacy across concentrations (e.g., EC50 calculations) and validate with ≥3 independent experiments .

How can researchers reconcile discrepancies in this compound’s reported toxicity thresholds across human case studies?

Advanced Research Question

- Forensic toxicology : Analyze postmortem blood samples (HPLC-MS) in cases of suspected this compound overdose, noting concentrations (e.g., 0.5–2900 ng/mL) and co-ingestants (e.g., ethanol, amphetamines) .

- Population stratification : Segment data by administration route (oral vs. intravenous) and comorbid substance use to identify confounding variables.

- Ethical reporting : Follow FINER criteria to ensure case studies are Feasible, Novel, and Ethically reported without speculative conclusions .

What frameworks are optimal for designing clinical trials investigating this compound’s antidepressant efficacy?

Advanced Research Question

- PICOT framework : Define Population (e.g., MDD patients), Intervention (this compound 12.5 mg TID), Comparison (SSRI/placebo), Outcome (HAM-D reduction), and Timeframe (6–8 weeks) .

- Blinding protocols : Use double-blind, randomized designs with stratified randomization based on baseline severity.

- Adverse event monitoring : Track withdrawal symptoms (e.g., opioid-like dependence) using DSM-5 criteria, particularly in regions with non-prescription use .

How can mixed-methods approaches enhance understanding of this compound’s real-world misuse patterns?

Advanced Research Question

- Qualitative component : Conduct semi-structured interviews with users to identify motivations (e.g., self-medication) and contextual factors. Use NVivo for thematic analysis .

- Quantitative component : Cross-reference interview data with toxicology reports (e.g., blood concentrations) and prescription databases .

- Triangulation : Synthesize findings using convergence coding to identify disparities between self-reported use and biochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.